molecular formula C14H17F2N3O3 B2899741 N-(2,5-difluorophenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 899956-45-7

N-(2,5-difluorophenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2899741
CAS No.: 899956-45-7
M. Wt: 313.305
InChI Key: XAIJJUQRSOCLMK-UHFFFAOYSA-N
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Description

N’-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a morpholin-4-ylethyl group attached to an oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide typically involves the following steps:

    Formation of the oxamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxamide backbone.

    Introduction of the difluorophenyl group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 2,5-difluoroaniline.

    Attachment of the morpholin-4-ylethyl group: This step involves the reaction of the oxamide intermediate with 2-(morpholin-4-yl)ethylamine under suitable conditions.

Industrial Production Methods

Industrial production of N’-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N’-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Materials Science: The compound is explored for its use in the development of novel materials with specific properties.

    Biological Research: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N’-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,5-difluorophenyl)-N-(2-piperidin-4-ylethyl)oxamide
  • N’-(2,5-difluorophenyl)-N-(2-pyrrolidin-4-ylethyl)oxamide
  • N’-(2,5-difluorophenyl)-N-(2-azepan-4-ylethyl)oxamide

Uniqueness

N’-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide is unique due to the presence of the morpholin-4-ylethyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their reactivity and applications.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N3O3/c15-10-1-2-11(16)12(9-10)18-14(21)13(20)17-3-4-19-5-7-22-8-6-19/h1-2,9H,3-8H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIJJUQRSOCLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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